Myristonitrile Myristonitrile Tetradecanenitrile is a biochemical.
Brand Name: Vulcanchem
CAS No.: 629-63-0
VCID: VC0545016
InChI: InChI=1S/C14H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-13H2,1H3
SMILES: CCCCCCCCCCCCCC#N
Molecular Formula: C14H27N
Molecular Weight: 209.37 g/mol

Myristonitrile

CAS No.: 629-63-0

Cat. No.: VC0545016

Molecular Formula: C14H27N

Molecular Weight: 209.37 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Myristonitrile - 629-63-0

Specification

CAS No. 629-63-0
Molecular Formula C14H27N
Molecular Weight 209.37 g/mol
IUPAC Name tetradecanenitrile
Standard InChI InChI=1S/C14H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-13H2,1H3
Standard InChI Key MLRCLPRHEOPXLL-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCC#N
Canonical SMILES CCCCCCCCCCCCCC#N
Appearance Solid powder
Melting Point 19.0 °C

Introduction

Chemical Identity and Structural Characteristics

Myristonitrile belongs to the nitrile family, characterized by a terminal cyano group (-CN) attached to a tetradecyl chain. Its linear structure, devoid of stereocenters, ensures no stereoisomeric variability. The compound is registered under REACH regulations and has been extensively studied for its physicochemical and toxicological properties .

Molecular and Structural Data

  • Molecular formula: C14H27N\text{C}_{14}\text{H}_{27}\text{N}

  • Molecular weight: 209.37 g/mol

  • Synonyms: Tetradecanenitrile, LRG 1250, Oranile

  • Stereochemistry: No stereoisomers possible due to the absence of chiral centers .

Physical and Chemical Properties

Myristonitrile exhibits typical properties of long-chain nitriles, including low water solubility and high lipid affinity. Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of Myristonitrile

PropertyValueMethod/Source
Boiling Point286°C (FMA), 307.52°C (EPI Suite)Fragrance Materials Association
Flash Point148°CGlobally Harmonized System
Log KOWK_{OW}5.75EPI Suite
Melting Point52.63°CEPI Suite
Water Solubility0.2625 mg/LEPI Suite
Specific Gravity0.828RIFM
Vapor Pressure0.000787 mm Hg at 20°CEPI Suite

Synthesis and Industrial Production

Myristonitrile is synthesized via two primary routes:

  • Nucleophilic substitution: Reaction of 1-bromotetradecane with sodium cyanide in ethanol under reflux.

  • Dehydration of amides: Heating tetradecanamide with phosphorus(V) oxide.

Industrial-scale production typically employs catalytic dehydration of tetradecanamide, optimizing yield and purity for fragrance applications .

Toxicological Profile

Genotoxicity

Myristonitrile was evaluated in the BlueScreen assay, which measures cytotoxicity and genotoxicity in human cell lines. Results showed:

  • Cytotoxicity: Positive without metabolic activation (relative cell density <80%).

  • Genotoxicity: Negative with and without metabolic activation .

Read-across studies using dodecanenitrile (CAS 2437-25-4) confirmed the absence of mutagenic activity in Ames tests (up to 10,000 μg/plate) . Chromosomal aberration assays in Chinese hamster lung cells also showed no clastogenic effects .

Reproductive and Developmental Toxicity

A prenatal developmental toxicity study in rats established:

  • NOAEL (Maternal): 250 mg/kg/day, based on mortality at higher doses.

  • NOAEL (Developmental): 250 mg/kg/day, with reduced pup viability and body weight at 500 mg/kg/day .

The margin of exposure (MOE) for reproductive toxicity is 250,000, far exceeding the threshold of concern .

Skin Sensitization

  • Guinea pig studies: No sensitization observed at 2–1380 μg/cm² .

  • Human maximization tests: 30 subjects exposed to 2% myristonitrile showed no reactions .

Applications in Industry

Myristonitrile is primarily used in fragrances due to its stability and low volatility. Its safety profile supports inclusion in consumer products at concentrations below the threshold of toxicological concern (TTC) for Cramer Class III materials (1.5 μg/kg/day) .

Environmental Impact

Persistence and Bioaccumulation

  • Biodegradation: No experimental data available; EPI Suite models predict non-persistence.

  • Bioaccumulation: BCF <2000 L/kg, classifying it as non-bioaccumulative .

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